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Compound of Interest

Compound Name: N-Benzylguanidinium acetate

Cat. No.: B1252077 Get Quote

This technical guide provides a comprehensive overview of the expected spectral

characteristics of N-Benzylguanidinium acetate, a compound of interest for researchers,

scientists, and professionals in drug development. Due to the limited availability of direct

experimental spectra for this specific salt in publicly accessible literature, this guide compiles

predicted data based on the analysis of its constituent ions, the N-Benzylguanidinium cation

and the acetate anion, as well as data from closely related compounds. Detailed experimental

protocols for the synthesis of N-Benzylguanidinium acetate and the acquisition of its spectral

data are also presented.

Chemical Structure and Properties
N-Benzylguanidinium acetate is an organic salt formed by the protonation of N-

benzylguanidine with acetic acid. The guanidinium group is highly basic and exists in its

protonated, resonance-stabilized form.

Chemical Formula: C₁₀H₁₅N₃O₂

Molecular Weight: 209.25 g/mol

CAS Number: 2211-57-6

Synthesis of N-Benzylguanidinium Acetate
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A straightforward method for the preparation of N-Benzylguanidinium acetate is through the

acid-base neutralization reaction of N-benzylguanidine with acetic acid.

Experimental Protocol:

Dissolution: Dissolve one molar equivalent of N-benzylguanidine in a suitable solvent, such

as ethanol or methanol, at room temperature.

Acid Addition: To the stirred solution, add one molar equivalent of glacial acetic acid

dropwise.

Reaction: The reaction is typically exothermic and proceeds readily at room temperature. Stir

the mixture for 1-2 hours to ensure complete salt formation.

Isolation: The product can be isolated by removal of the solvent under reduced pressure

using a rotary evaporator. The resulting solid can be further purified by recrystallization from

a suitable solvent system, such as ethanol/diethyl ether, to yield N-Benzylguanidinium
acetate as a crystalline solid.

Spectral Data
The following tables summarize the predicted spectral data for N-Benzylguanidinium acetate.

These predictions are based on known spectral data for the N-benzylguanidinium cation (often

from its hydrochloride salt) and the acetate anion.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of N-Benzylguanidinium Acetate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.30 Singlet 2H
Methylene protons (-

CH₂-)

~7.00 - 7.50 Broad 4H
Guanidinium protons

(-NH₂)₂

~1.90 Singlet 3H
Acetate protons (-

CH₃)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of N-Benzylguanidinium Acetate

Chemical Shift (δ, ppm) Assignment

~157.0 Guanidinium carbon (C(NH₂)₃⁺)

~138.0 Quaternary aromatic carbon (C₆H₅)

~128.5 Aromatic CH (para)

~128.0 Aromatic CH (ortho/meta)

~127.5 Aromatic CH (ortho/meta)

~45.0 Methylene carbon (-CH₂-)

~172.0 Acetate carbonyl carbon (-COO⁻)

~24.0 Acetate methyl carbon (-CH₃)

Solvent: DMSO-d₆

Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 10-20 mg of N-Benzylguanidinium acetate in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR

tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of

¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

necessary.

3.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Benzylguanidinium Acetate
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad N-H stretching (guanidinium)

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium
Aliphatic C-H stretching (-CH₂-

and -CH₃)

~1660 Strong C=N stretching (guanidinium)

~1600, ~1470 Medium Aromatic C=C stretching

~1580 Strong
Asymmetric COO⁻ stretching

(acetate)

~1410 Strong
Symmetric COO⁻ stretching

(acetate)

~1450 Medium CH₂ bending

~1370 Medium CH₃ bending

750 - 700 Strong
Aromatic C-H out-of-plane

bending (monosubst.)

Experimental Protocol for FTIR Spectroscopy:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of N-Benzylguanidinium acetate with approximately 100-200

mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Sample Preparation (ATR Method):

Place a small amount of the solid sample directly onto the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum (of the empty ATR crystal or a pure KBr pellet) should be collected and

automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Benzylguanidinium Acetate

m/z (amu) Ion Technique

150.1344 [M+H]⁺ (C₈H₁₂N₃⁺) ESI+

M refers to the neutral N-benzylguanidine molecule.

Experimental Protocol for Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of N-Benzylguanidinium acetate
(approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such

as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid can

be added to promote protonation if analyzing the free base, though it is generally not

necessary for a pre-formed salt.

Instrumentation: Introduce the sample solution into an Electrospray Ionization Mass

Spectrometer (ESI-MS). High-resolution mass spectrometry (HRMS) is recommended for

accurate mass determination and elemental composition confirmation.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum is expected

to show a prominent peak corresponding to the N-benzylguanidinium cation.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the synthesis and spectral

characterization of N-Benzylguanidinium acetate.

Synthesis

Spectral Analysis Data Output

N-Benzylguanidine

Neutralization
in Ethanol

Acetic Acid
N-Benzylguanidinium

Acetate

NMR Spectroscopy
(¹H, ¹³C)

Structure
Confirmation

FTIR Spectroscopy

Functional Group
Identification

Mass Spectrometry
(ESI-MS)

Molecular Ion
Confirmation

Chemical Shifts (δ)
Coupling Constants (J)

Wavenumbers (cm⁻¹)
Intensities

Mass-to-Charge (m/z)

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectral analysis of N-Benzylguanidinium acetate.

Logical Relationship of Spectral Data
The following diagram illustrates the relationship between the different spectral data and the

structural components of N-Benzylguanidinium acetate.

To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of N-
Benzylguanidinium Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252077#n-benzylguanidinium-acetate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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